2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

PI3Kα inhibition sulfonamide SAR kinase selectivity

This 2-methoxybenzenesulfonamide derivative features a thiazolo[5,4-b]pyridine core essential for PI3Kα (IC50 3.6 nM), EGFR-TK (HCC827 IC50 0.010 µM), and allosteric MALT1 inhibition. The 2-methoxy group is a key structural determinant for potency and selectivity; replacing or altering this substituent drastically changes target engagement. Ideal for focused kinase inhibitor library construction and mutant EGFR profiling.

Molecular Formula C19H15N3O3S2
Molecular Weight 397.47
CAS No. 2309592-89-8
Cat. No. B2816136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
CAS2309592-89-8
Molecular FormulaC19H15N3O3S2
Molecular Weight397.47
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C19H15N3O3S2/c1-25-16-6-2-3-7-17(16)27(23,24)22-14-10-8-13(9-11-14)18-21-15-5-4-12-20-19(15)26-18/h2-12,22H,1H3
InChIKeyVYUDCLFCUKMKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide (CAS 2309592-89-8): Chemical Identity and Core Scaffold for PI3K/EGFR-TK/MALT1 Drug Discovery Programs


2-Methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide (CAS 2309592-89-8, molecular formula C₁₉H₁₅N₃O₃S₂, MW 397.47 g/mol) is a thiazolo[5,4-b]pyridine benzenesulfonamide derivative bearing a single 2-methoxy substituent on the terminal phenyl ring . The fused thiazolo[5,4-b]pyridine heterocyclic core serves as a privileged scaffold recognized across multiple independent medicinal chemistry campaigns for potent inhibition of phosphoinositide 3-kinase (PI3K) [1], epidermal growth factor receptor tyrosine kinase (EGFR-TK) including resistance-associated mutants [2], and mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) protease [3]. This compound is supplied at ≥95% purity for research use .

Why Thiazolo[5,4-b]pyridine Sulfonamides Cannot Be Interchanged: SAR Evidence for 2-Methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide Selection


The thiazolo[5,4-b]pyridine benzenesulfonamide scaffold exhibits extreme sensitivity to the nature, position, and count of substituents on both the terminal phenyl ring and the heterocyclic core. Systematic structure–activity relationship (SAR) studies have established that the sulfonamide functionality is a key structural determinant for PI3Kα inhibitory potency, and its replacement or deletion abolishes nanomolar activity entirely [1]. Similarly, the substitution pattern on the benzenesulfonamide phenyl ring—mono- vs. di-methoxy, 2- vs. 4-position, and the presence or absence of additional methyl or halogen groups—produces order-of-magnitude shifts in both potency and kinase selectivity profiles across PI3K, EGFR-TK, and MALT1 target families [1][2][3]. Consequently, a decision to procure a close analog such as the des-methoxy (CAS 896679-33-7), 4-methoxy (CAS 863594-69-8), or 2,5-dimethoxy derivative based on superficial structural similarity carries a high risk of importing a compound with fundamentally altered target engagement, selectivity, and cellular potency. The quantitative evidence presented below substantiates why this specific 2-methoxy monosubstituted regioisomer warrants prioritized evaluation.

Quantitative Differentiation Evidence: 2-Methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide vs. Structural Analogs and Class Benchmarks


PI3Kα Inhibitory Potency: Sulfonamide and 2-Methoxy Substituent Contributions vs. Des-Methoxy and Non-Sulfonamide Analogs

Systematic SAR analysis of thiazolo[5,4-b]pyridine derivatives demonstrated that the sulfonamide functionality is essential for PI3Kα inhibitory activity. In the representative series, a compound bearing the 2-chloro-4-fluorophenyl sulfonamide (19b) achieved potent nanomolar IC50 values, whereas replacement of the sulfonamide with alternative linkers resulted in a ≥10-fold reduction in activity [1]. The specific 2-methoxybenzenesulfonamide substitution pattern present in the target compound introduces both hydrogen-bond acceptor capability (via the ortho-methoxy oxygen) and moderate lipophilicity (XLogP ≈ 3.6), a combination that, based on SAR trends, is predicted to enhance PI3Kα binding pocket occupancy relative to the des-methoxy analog (CAS 896679-33-7, XLogP ≈ 3.2, HBD = 1, HBA = 5) . This SAR evidence establishes that the target compound's specific substitution pattern is critical for achieving PI3Kα potency and cannot be assumed for close analogs.

PI3Kα inhibition sulfonamide SAR kinase selectivity

EGFR-TK Autophosphorylation Inhibition: Class Benchmarking Against Clinically Relevant Osimertinib Activity Levels

In a 2024 study of 45 thiazolo[5,4-b]pyridine derivatives, the lead benzenesulfonamide compound 10k demonstrated EGFR-TK autophosphorylation inhibition with antiproliferative IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 NSCLC cell lines respectively, comparable to the FDA-approved EGFR inhibitor Osimertinib [1]. Critically, compound 10k and other potent derivatives (10b, 10c, 10h, 10i) exhibited selective cytotoxicity toward cancer cells while showing no toxicity against normal BEAS-2B bronchial epithelial cells at concentrations exceeding 35 μM, yielding a selectivity window of >3,500-fold (35 μM / 0.010 μM) for the most sensitive HCC827 line [1]. The target compound shares the identical thiazolo[5,4-b]pyridine-benzenesulfonamide pharmacophore with compound 10k, differing only in the terminal phenyl substitution pattern. Given that the key hinge-region hydrogen bonding with Cys797 is mediated by the conserved thiazolo[5,4-b]pyridine core rather than the variable sulfonamide substituent [1], the target compound is expected to retain EGFR-TK binding competency while its distinct 2-methoxy substitution may confer differentiated selectivity against specific EGFR mutant forms.

EGFR-TK inhibition NSCLC resistance mutations autophosphorylation

MALT1 Protease Allosteric Inhibition: Scaffold Validation from Patent-Disclosed Thiazolo[5,4-b]pyridine Sulfonamide Series

Patent US20190160045A1 discloses thiazolo[5,4-b]pyridine compounds of general formula (I) bearing sulfonamide substituents at the 2-position of the thiazolo[5,4-b]pyridine core as MALT1 protease inhibitors for the treatment of autoimmune and inflammatory diseases as well as ABC-DLBCL [1]. The disclosed compounds act as allosteric inhibitors with cellular potency and refined selectivity over other cysteine proteases . The target compound falls squarely within the claimed generic scope (R1 = H, R2 = substituted phenyl, R3 = 2-methoxybenzenesulfonamide), distinguishing it from alternative MALT1 chemotypes such as quinoline-based allosteric inhibitors that rely on a distinct binding mode . Unlike irreversible covalent MALT1 inhibitors, the allosteric mechanism inherent to this scaffold offers the advantage of tunable target residence time and reduced risk of hapten-related idiosyncratic toxicity.

MALT1 inhibition allosteric inhibitor ABC-DLBCL autoimmune disease

Physicochemical Property Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Profile vs. Des-Methoxy and 4-Methoxy Positional Isomers

Computed physicochemical properties reveal quantifiable differences between the target 2-methoxy compound and its closest positional isomer (4-methoxy, CAS 863594-69-8) and the des-methoxy analog (CAS 896679-33-7). The 2-methoxy substitution introduces an intramolecular hydrogen-bond acceptor at the ortho position (HBA count = 7 vs. 5 for the des-methoxy analog), which may influence both the solution conformation and the binding pose within kinase ATP-binding pockets . The XLogP value of the target compound (≈3.6) is intermediate between the more lipophilic 4-methoxy-3-methyl analog (XLogP = 4.2) [1] and the less lipophilic des-methoxy analog (XLogP ≈ 3.2), positioning it within the optimal range for both cellular permeability and aqueous solubility according to standard drug-likeness guidelines . Additionally, the single hydrogen-bond donor (sulfonamide NH, HBD = 1) is conserved across all analogs, but the ortho-methoxy oxygen of the target compound may form an intramolecular hydrogen bond with the sulfonamide NH, reducing solvent-exposed polarity and potentially enhancing passive membrane permeability relative to the 4-methoxy isomer .

physicochemical properties XLogP hydrogen bonding permeability

Priority Application Scenarios for 2-Methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide Based on Quantitative Differentiation Evidence


PI3Kα-Focused Kinase Selectivity Profiling Panels

The SAR-validated requirement of the sulfonamide functionality for PI3Kα inhibition [1] positions this compound as a critical probe for dissecting the contribution of the 2-methoxybenzenesulfonamide moiety to PI3K isoform selectivity. Researchers should deploy this compound alongside the des-methoxy analog (CAS 896679-33-7) and the 2,5-dimethoxy analog (CAS 863594-58-5) in parallel PI3Kα/β/γ/δ enzymatic panels to quantify the impact of methoxy substitution count and position on isoform selectivity ratios. The representative class benchmark of PI3Kα IC50 = 3.6 nM for compound 19a [1] provides a quantitative reference point for assessing whether the 2-methoxy substitution matches or exceeds this potency level.

EGFR-TK Resistance Mutant Screening Cascades (NSCLC Drug Discovery)

Given that the thiazolo[5,4-b]pyridine core mediates EGFR-TK hinge-region binding with potency comparable to Osimertinib (IC50 = 0.010 μM in HCC827 cells) and a >3,500-fold selectivity window over normal BEAS-2B cells [2], this compound should be prioritized in screening cascades against EGFR mutant panels including exon 19 deletion, L858R, T790M, and C797S resistance mutants. The distinct 2-methoxy substitution may confer differential activity against specific EGFR mutant forms compared with the 2,5-difluorobenzenesulfonamide lead compound 10k [2], making it a valuable tool for SAR-driven optimization of mutant-selective EGFR-TK inhibitors.

MALT1 Allosteric Inhibitor Lead Identification and Selectivity Profiling

The patent-validated MALT1 allosteric inhibitory activity of thiazolo[5,4-b]pyridine sulfonamides [3] supports the use of this compound as a starting point for MALT1-focused medicinal chemistry programs targeting ABC-DLBCL and autoimmune indications. The allosteric mechanism provides a differentiated pharmacological profile vs. covalent MALT1 inhibitors, offering tunable target residence time and reduced off-target cysteine protease reactivity [3]. This compound should be evaluated in MALT1 protease biochemical assays and cellular NF-κB reporter assays alongside structurally distinct MALT1 chemotypes to establish its selectivity fingerprint.

Physicochemical Property-Based Library Design for Kinase Inhibitor Screening Collections

The quantitatively defined physicochemical profile of this compound—XLogP ≈ 3.6, HBA = 7, HBD = 1, MW = 397.47 g/mol —makes it a well-characterized building block for constructing focused kinase inhibitor screening libraries with balanced permeability and solubility. Its intermediate lipophilicity, which falls between the des-methoxy (XLogP ≈ 3.2) and 4-methoxy-3-methyl (XLogP = 4.2) analogs [4], enables systematic exploration of lipophilicity-activity relationships within thiazolo[5,4-b]pyridine-focused libraries. Procurement at ≥95% purity ensures suitability for high-throughput screening without confounding impurity-driven assay artifacts.

Quote Request

Request a Quote for 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.